

Cyclopentadecanone CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopentadecanone**

Cat. No.: **B167302**

[Get Quote](#)

An In-depth Technical Guide to Cyclopentadecanone

This technical guide provides a comprehensive overview of **Cyclopentadecanone** (CAS No: 502-72-7), a macrocyclic ketone of significant interest in both the fragrance industry and as a versatile intermediate in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Core Chemical Identity and Properties

Cyclopentadecanone, also known by trade names such as Exaltone, is a 15-membered ring ketone.^{[1][2][3]} At room temperature, it is a white to off-white crystalline or waxy solid with a characteristic mild, sweet, and musk-like odor.^[1] Its molecular structure and properties make it a valuable compound in various scientific and industrial fields.

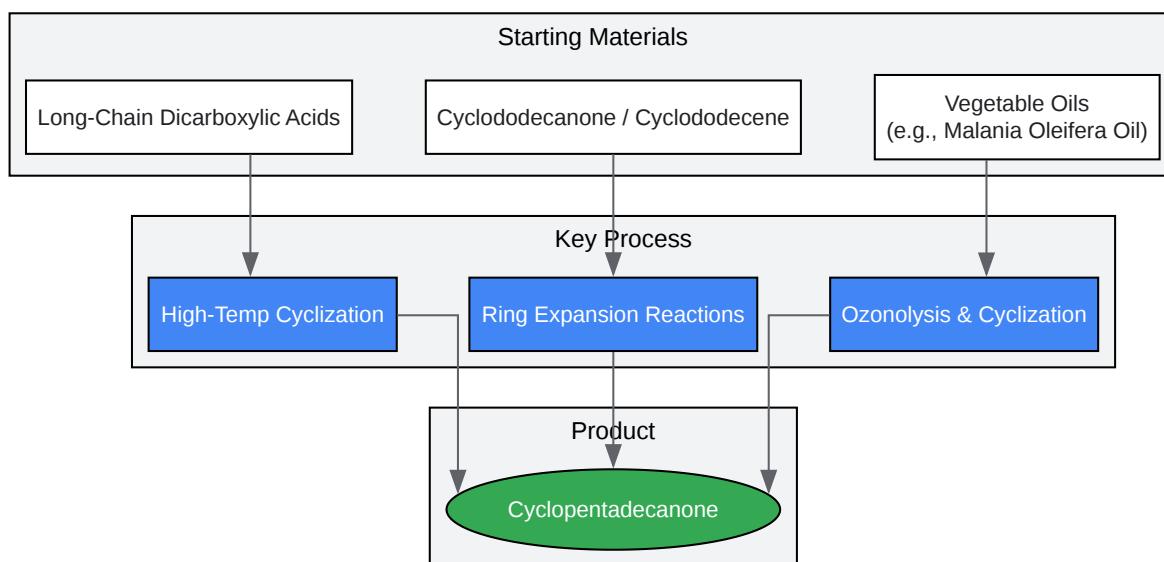
Physicochemical Data

The fundamental properties of **Cyclopentadecanone** are summarized in the table below, compiled from various sources.

Property	Value	Reference
CAS Number	502-72-7	[1] [2] [4]
Molecular Formula	C ₁₅ H ₂₈ O	[1] [2] [5]
Molecular Weight	224.38 g/mol	[1] [2] [6] [7]
Appearance	White to off-white crystalline solid or waxy substance	[1] [6]
Odor	Mild, sweet, musk-like	[1] [5]
Melting Point	63-65 °C	[4] [7]
Boiling Point	338.3 °C at 760 mmHg; 120 °C at 0.3 mmHg	[4] [7]
Density	~0.9 g/cm ³	[4] [8]
Flash Point	> 93.33 °C	[9]
Solubility	Practically insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform)	[1] [5] [8]

Spectroscopic Data

Characterization of **Cyclopentadecanone** is typically performed using standard analytical techniques. The following data has been reported for the compound synthesized from vegetable oil sources.[\[10\]](#)[\[11\]](#)


Technique	Reported Data
IR (KBr)	3411, 2928, 2855, 1710 (C=O), 1459, 1446, 1367, 1286, 1215, 1152, 1126, 720 cm^{-1}
^1H NMR (600 MHz, CDCl_3)	δ = 2.41-2.39 (4H, t), 1.64-1.62 (4H, m), 1.29 (20H, s)
^{13}C NMR (600 MHz, CDCl_3)	δ = 212.99 (C=O), 42.23, 27.69, 26.89, 26.83, 26.54, 26.39, 23.58

Synthesis and Manufacturing

Cyclopentadecanone was first synthesized in the early 20th century.^[1] Since then, various synthetic routes have been developed, reflecting its commercial importance.

Logical Overview of Synthetic Approaches

Multiple pathways exist for the synthesis of **Cyclopentadecanone**, starting from different chemical precursors. The choice of route often depends on factors like raw material availability, cost, and desired yield.

[Click to download full resolution via product page](#)

Caption: Overview of major synthetic pathways to **Cyclopentadecanone**.

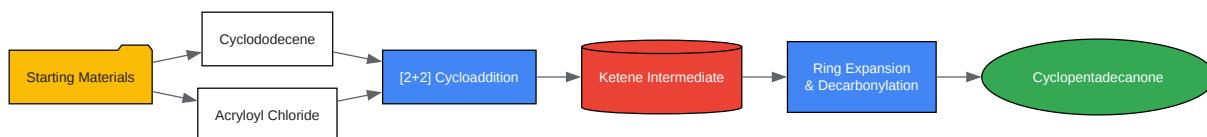
Experimental Protocol: Synthesis from Vegetable Oil

A novel and sustainable synthesis has been demonstrated using *Malania oleifera* Chum oil, which is rich in nervonic acid.[\[10\]](#)[\[11\]](#) This method provides a greener alternative to petroleum-based syntheses.

Objective: To synthesize **Cyclopentadecanone** from a renewable vegetable oil source.

Materials and Apparatus:

- *Malania oleifera* Chum oil[\[10\]](#)
- Ozone generator
- Glass reaction vessels
- Standard laboratory glassware for extraction and purification
- Analytical instruments: IR spectrometer, NMR spectrometer, GC-MS


Methodology:

- Ozonolysis: The vegetable oil, containing unsaturated fatty acids like nervonic acid, is subjected to ozonolysis. This cleaves the double bonds within the fatty acid chains, creating shorter-chain dicarboxylic acids.
- Esterification: The resulting mixture of acids is esterified, for example, by reaction with an alcohol (e.g., methanol or ethanol) under acidic conditions to produce the corresponding diesters.
- Acyloin Cyclization: The key step involves an intramolecular acyloin condensation of the long-chain diester. This reaction is typically carried out in an inert solvent with a reducing agent like sodium metal to form a cyclic α -hydroxy ketone.

- Reduction/Oxidation: The resulting acyloin is then converted to the target ketone, **Cyclopentadecanone**. This can involve a reduction of the hydroxyl group followed by oxidation or other related chemical transformations.
- Purification: The crude product is purified using standard techniques such as distillation or chromatography to yield high-purity **Cyclopentadecanone**.^[10]
- Characterization: The final product's identity and purity are confirmed by comparing its spectroscopic data (IR, ¹H NMR, ¹³C NMR, GC-MS) with a known standard.^{[10][11]}

Experimental Workflow: Synthesis from Cyclododecene

An alternative industrial approach involves a ring-expansion strategy starting from readily available cyclododecene.^[12]

[Click to download full resolution via product page](#)

Caption: Workflow for **Cyclopentadecanone** synthesis via ring expansion.

Applications in Research and Drug Development

While renowned for its use in perfumery as a fixative and fragrance component, **Cyclopentadecanone** also serves as an important building block in organic synthesis.^{[1][5][9]}

- Synthetic Intermediate: It is a precursor for the synthesis of more complex bioactive molecules and pharmaceuticals.^[1] Its 15-carbon macrocyclic structure can be a key component in the total synthesis of natural products or novel therapeutic agents.
- Research in Drug Delivery: While direct data on **Cyclopentadecanone** is limited, related macrocyclic compounds like Cyclopentadecanolide are being explored for pharmaceutical applications.^[13] These include roles in microencapsulation to enhance the solubility and

bioavailability of poorly soluble drugs and in developing sustained-release formulations.[\[13\]](#)

The physicochemical properties of **Cyclopentadecanone** make it a candidate for similar research.

- Potential Bioactivity: Researchers are investigating the potential antimicrobial, anti-inflammatory, and antioxidant properties of various macrocyclic ketones, an area where **Cyclopentadecanone** could be a subject of future studies.[\[8\]](#)

Safety and Handling

Cyclopentadecanone is generally considered to have low acute toxicity but should be handled in accordance with good industrial hygiene and safety practices.[\[1\]](#)[\[14\]](#)

Handling and Storage Recommendations

Guideline	Recommendation	Reference
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, open flames, and incompatible substances like strong oxidizing agents.	[5] [6] [14] [15]
Handling	Use in areas with adequate ventilation. Avoid contact with skin and eyes and avoid inhalation of dust or vapors. Do not eat, drink, or smoke when handling.	[5] [6] [15] [16]
Personal Protective Equipment (PPE)	Wear appropriate protective gloves, safety goggles, and clothing. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.	[5] [6] [14] [16]

First Aid Measures

- Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[6][16]
- Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[6][15][16]
- Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][15][16]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice. [6][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Cyclopentadecanone [webbook.nist.gov]
- 3. CAS 502-72-7: Cyclopentadecanone | CymitQuimica [cymitquimica.com]
- 4. Cyclopentadecanone | CAS#:502-72-7 | Chemsric [chemsrc.com]
- 5. Cyclopentadecanone (502-72-7) | Reliable Chemical Trader [chemicalbull.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. 502-72-7 CAS MSDS (Cyclopentadecanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. exaltone (Firmenich), 502-72-7 [thegoodsentscompany.com]
- 10. A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107915610B - Preparation method of cyclopentadecanone - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 16. Cyclopentadecanone(502-72-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [Cyclopentadecanone CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167302#cyclopentadecanone-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com